1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylserine can be synthesized through several methods. One common approach involves the protection of the amino and carboxyl groups of serine, followed by the introduction of the benzyl group. The protected serine derivative is then deprotected to yield benzylserine. Another method involves the direct benzylation of serine using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of benzylserine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzylserine undergoes various chemical reactions, including:
Oxidation: Benzylserine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert benzylserine to its reduced forms.
Substitution: Benzylserine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylserine oxo derivatives, while substitution reactions can produce various benzyl-substituted compounds.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: Benzylserine is used to study amino acid transport mechanisms and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Benzylserine exerts its effects by inhibiting amino acid transporters, specifically the alanine, serine, cysteine-preferring transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1). By blocking these transporters, benzylserine disrupts the uptake of essential amino acids like leucine and glutamine, leading to reduced cell viability and proliferation . This disruption activates the amino acid response pathway through activating transcription factor 4 (ATF4), further inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Serine: The parent amino acid of benzylserine, involved in various metabolic pathways.
Alanine: Another amino acid with similar transport mechanisms.
Glutamine: An amino acid crucial for cell growth and proliferation, often targeted by similar inhibitors.
Uniqueness of Benzylserine
Benzylserine is unique due to its ability to inhibit multiple amino acid transporters simultaneously, making it a potent inhibitor of amino acid uptake in cancer cells. This dual inhibition mechanism sets it apart from other compounds that typically target a single transporter.
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAXXRUSNIUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.